bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate
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Overview
Description
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate is an organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a phosphoramidic acid group, and two methoxy-phenyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate typically involves the reaction of 4-bromoaniline with phosphoramidic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenyl phosphoramidates: Compounds with similar phosphoramidic acid groups but different substituents on the phenyl ring.
Methoxy-phenyl esters: Compounds with methoxy groups attached to
Properties
Molecular Formula |
C20H19BrNO5P |
---|---|
Molecular Weight |
464.2g/mol |
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-4-bromoaniline |
InChI |
InChI=1S/C20H19BrNO5P/c1-24-17-7-3-5-9-19(17)26-28(23,22-16-13-11-15(21)12-14-16)27-20-10-6-4-8-18(20)25-2/h3-14H,1-2H3,(H,22,23) |
InChI Key |
QEGBEBZOXPQOCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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